molecular formula C7H7N3 B165781 Pyrazolo[1,5-a]pyridin-3-amine CAS No. 137837-55-9

Pyrazolo[1,5-a]pyridin-3-amine

カタログ番号 B165781
CAS番号: 137837-55-9
分子量: 133.15 g/mol
InChIキー: TYUPYVMUQSMZOW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazolo[1,5-a]pyridin-3-amine is a core structure of nitrogen ring junction heterocyclic compounds . It has a CAS Number of 137837-55-9 and a molecular weight of 133.15 .


Synthesis Analysis

A one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles has been presented . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyridine is a common fragment used in the synthesis of kinase inhibitors . Its pyrazolo portion is suitable as a hydrogen bond center .


Chemical Reactions Analysis

The transformation of saturated ketones and 3-aminopyrazoles into diversely substituted pyrazolo[1,5-a]pyrimidines involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyridin-3-amine is versatile and easy to prepare. It can create a further ring extension like electron gaining and donating in pyrazolo pyridine, which makes a difference in its chemical property .

科学的研究の応用

  • Synthetic Chemistry : A study by Reddy et al. (2022) highlights the synthesis of pyrazolo[1,5-a]pyridine derivatives using a base-mediated [3 + 2]-cycloannulation strategy. This method emphasizes the role of pyridinium-N-amine in the cycloaddition process, contributing to the development of 2-substituted pyrazolo[1,5-a]pyridines (Reddy, Sharadha, & Kumari, 2022).

  • Heterocyclic Chemistry : Balkenhohl et al. (2018) reported the regioselective metalation and functionalization of the pyrazolo[1,5-a]pyridine scaffold, demonstrating the versatility of this compound in synthesizing functionalized heterocycles (Balkenhohl, Salgues, Hirai, Karaghiosoff, & Knochel, 2018).

  • Antimycobacterial Activity : Sutherland et al. (2022) explored the structure–activity relationships for the anti-Mycobacterial activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines, showing potential for the treatment of Mycobacterium tuberculosis (Sutherland, Choi, Lu, Giddens, Tong, Franzblau, Cooper, Palmer, & Denny, 2022).

  • Sonochemical Synthesis : Ibrahim et al. (2019) described a sonochemical synthetic strategy for Pyrazolo[1,5-a]pyridine derivatives. This catalyst-free method allows the synthesis of a novel class of polysubstituted pyrazolo[1,5-a]pyridines, highlighting the efficiency of the sonochemical approach (Ibrahim, Behbehani, & Mostafa, 2019).

  • Novel Inhibitors for PI3 Kinase : Kendall et al. (2017) researched pyrazolo[1,5-a]pyridines as p110α selective PI3 kinase inhibitors. They demonstrated how the addition of a basic amine to these compounds could significantly enhance their aqueous solubility, which is crucial for their biomedical applications (Kendall, Giddens, Tsang, Marshall, Lill, Lee, Kolekar, Chao, Malik, Yu, Chaussade, Buchanan, Jamieson, Rewcastle, Baguley, Denny, & Shepherd, 2017).

  • Anticancer Agents : Chavva et al. (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives and evaluated them as potential anticancer agents. This study shows the relevance of pyrazolo[1,5-a]pyridin-3-amine derivatives in cancer research (Chavva, Pillalamarri, Banda, Gautham, Gaddamedi, Yedla, Kumar, & Banda, 2013).

将来の方向性

Pyrazolo[1,5-a]pyridin-3-amine and its analogs have been the focus of synthetic strategies in recent years due to their significance in medicinal chemistry and drug molecule production . Further exploration and development of these compounds are expected.

特性

IUPAC Name

pyrazolo[1,5-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-5-9-10-4-2-1-3-7(6)10/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUPYVMUQSMZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80476921
Record name Pyrazolo[1,5-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyridin-3-amine

CAS RN

137837-55-9
Record name Pyrazolo[1,5-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 3-nitropyrazolo[1,5-a]pyridine (2.35 g, 14.4 mmol) and zinc (28.2 g, 432 mmol) in 78% ethanol (75.0 mL) was added a solution of calcium chloride (0.8 g, 7.2 mmol) in a minimum amount of water. The resulting mixture was refluxed for 2 h and filtered in hot and washed with hot ethanol. The filtrate was concentrated in vacuo to dryness and the residue was subjected to column chromatography (EtOAc) to give an orangish solid as the desired product (1.48 g, 77%): 1H NMR (400 MHz, CDCl3) δ 8.31 (d, J=7.0 Hz, 1H), 7.69 (s, 1H), 7.44 (d, J=9.0 Hz, 1H), 7.01–6.96 (m, 1H), 6.68–6.64 (m, 1H), 2.90 (br, 2H); MS (EI) m/z 134 (M++H).
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
28.2 g
Type
catalyst
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
77%

Synthesis routes and methods II

Procedure details

Pyrazolo[1,5-a]pyridine are dissolved in 30 ml. 6N hydrochloric acid, the solution is cooled to 0° C. and a solution of 6.9 g. sodium nitrite in 30 ml. water is slowly added dropwise thereto. After 1 hour, the nitrosation is complete. About 100 ml. water are added thereto, followed by repeated extraction with ethyl acetate. The organic phase is dried and evaporated. There are obtained 9.6 g. 3-nitrosopyrazolo[1,5-a]pyridine. 4.4.2 9 g. of the nitroso compound obtained according to 4.4.1 are introduced into a solution of 22 g. stannous chloride dihydrate in 180 ml. concentrated hydrochloric acid. The reaction mixture is stirred for 1 hour at ambient temperature and, for the completion of the reduction, mixed with 8 g. stannous chloride dihydrate in 30 ml. concentrated hydrochloric acid. The suspension is poured on to about 150 g. ice, adjusted with sodium hydroxide to pH 12 and quickly extracted with ethyl acetate. The ethyl acetate phase is dried and evaporated. The residue is dissolved in about 350 ml. diethyl ether and mixed with ethereal hydrochloric acid. The precipitate obtained is filtered of, washed with diethyl ether and dried. There are obtained 11.3 g. (100% of theory) 3-aminopyrazolo[1,5-a]pyridine hydrochloride; m.p. 228°-232° C. Rf (silica gel, ethyl acetate/methanol 9:1 v/v)=0.52. 4.4.3. The leuko coloured material 4-hydroxyphenyl-pyrazolo[1,5-a]pyridin-3-ylamine is obtained analogously to 4.3.2 and 4.3.3 with the use of 3-aminopyrazolo[1,5-a]pyridine as starting material. Rf (silica gel, ethyl acetate/diethyl ether 1:1 v/v)=0.68.
[Compound]
Name
stannous chloride dihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
stannous chloride dihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
ethyl acetate methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrazolo[1,5-a]pyridin-3-amine
Reactant of Route 2
Pyrazolo[1,5-a]pyridin-3-amine
Reactant of Route 3
Reactant of Route 3
Pyrazolo[1,5-a]pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
Pyrazolo[1,5-a]pyridin-3-amine
Reactant of Route 5
Reactant of Route 5
Pyrazolo[1,5-a]pyridin-3-amine
Reactant of Route 6
Pyrazolo[1,5-a]pyridin-3-amine

Citations

For This Compound
4
Citations
R Taguchi, K Shikata, Y Furuya, T Hirakawa… - …, 2017 - Elsevier
N-Cyclopropylmethyl-7-(2,6-dimethoxy-4-methoxymethylphenyl)-2-ethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)pyrazolo[1,5-a]pyridin-3-amine tosylate (E2508) is a newly discovered …
Number of citations: 16 www.sciencedirect.com
R Taguchi, K Shikata, Y Furuya, M Ino, K Shin… - Behavioural Brain …, 2016 - Elsevier
Corticotropin-releasing factor (CRF) is a hormone secreted by the hypothalamus in response to stress, and CRF antagonists may be effective for the treatment of stress-related disorders …
Number of citations: 8 www.sciencedirect.com
Y Takahashi, S Hibi, Y Hoshino, K Kikuchi… - Journal of Medicinal …, 2012 - ACS Publications
Design, synthesis, and structure–activity relationships of a series of 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines (I) as selective antagonists of the corticotropin-releasing factor 1 (…
Number of citations: 33 pubs.acs.org
S Zhang, C Huang, X Lyu, P Wang, Y Zang… - European journal of …, 2020 - Elsevier
Inhibition of MAP3K kinase ASK1 has been an attractive strategy for the treatment of nonalcoholic steatohepatitis and multiple sclerosis, among others. Herein, we reported the …
Number of citations: 10 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。